molecular formula C11H8F3N3O2 B6361628 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006526-27-7

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No.: B6361628
CAS No.: 1006526-27-7
M. Wt: 271.19 g/mol
InChI Key: YXTXBDGJYJZPLH-UHFFFAOYSA-N
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Description

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO under oxygen.

    Reduction: Sodium borohydride, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of nitro-substituted pyrazoles.

    Reduction: Formation of amino-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)phenol
  • 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Comparison: Compared to other similar compounds, 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

4-nitro-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXBDGJYJZPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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